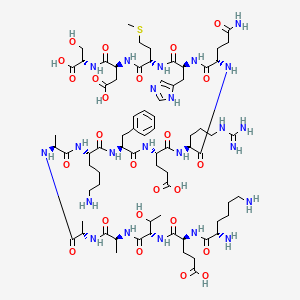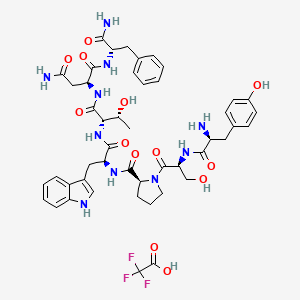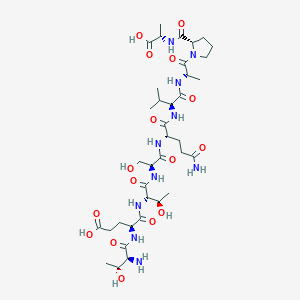
Atrial Natriuretic Peptide (ANP) (1-28), rat TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atrial Natriuretic Peptide (ANP) (1-28), rat (TFA) is a major circulating form of ANP in rats, potently inhibits Angiotensin II (Ang II)-stimulated endothelin-1 secretion in a concentration-dependent manner.
科学的研究の応用
Cardiovascular Disorders and Blood Pressure Regulation
Research has shown that Atrial Natriuretic Peptide (ANP) plays a crucial role in regulating salt and water balance and maintaining blood pressure homeostasis. Its involvement in the pathophysiology of hypertension and heart failure is significant. ANP has been identified as a potential determinant of cardiovascular diseases, rather than just a marker of cardiac and vascular dysfunctions, which could open new research pathways in cardiovascular health (Rubattu & Volpe, 2001).
Kidney Function and Fluid Excretion
ANP extracted from rat hearts has been found to increase fluid excretion by the kidneys. It may reduce sodium reabsorption in renal tubules and increases the rate of glomerular filtration in the kidney. This mechanism includes vasodilation of blood vessels supplying the glomeruli and vasoconstriction of the arterioles draining them, which contributes to the natriuretic response (Marin-Grez, Fleming, & Steinhausen, 1986).
Diagnostic and Prognostic Utility in Clinical Cardiology
The measurement of natriuretic peptides, including ANP, has been established as a valuable diagnostic and prognostic tool in clinical cardiology. Elevated plasma concentrations of ANP have been found in patients with congestive heart failure, with a positive correlation between circulating ANP concentrations and atrial pressures (Omland & Hall, 2003).
Renal Disease and Dialysis
ANP has been studied for its changes in levels in patients with chronic renal disease and in patients undergoing dialysis. Understanding the normal physiology of ANP and the changes in ANP levels under these conditions continues to be an active area of investigation (Hornberger & Petersen, 1990).
Liver Fibrosis Suppression
Studies have shown that continuous ANP infusion can suppress liver fibrosis. In vitro, ANP suppressed alpha-SMA expression and inhibited the growth of hepatic stellate cells. In vivo, ANP infusion in rats showed lower serum levels of liver enzymes and suppressed liver fibrosis markers, indicating its potential in liver disease research (Ishigaki et al., 2009).
Natriuretic Peptide Receptors in Cardiac Function
Studies have confirmed the presence of natriuretic peptide A, B, and C receptor mRNAs in rat and human cardiac tissue. ANP may have direct effects on cardiac function, including regulation of natriuretic peptide release, modulation of contractility, or activation of cardiac reflexes (Nunez, Dickson, & Brown, 1992).
In Vitro Studies and Therapeutic Potential
In vitro studies have focused on the synthesis and analysis of ANP conjugates for their stability, receptor binding affinity, and ability to stimulate guanylyl-cyclase activity. This research is vital for understanding the therapeutic potential of ANP in clinical settings (Léger et al., 2003).
Stroke Mortality Reduction Through ANP Gene Delivery
ANP gene delivery in rats has been shown to significantly reduce stroke mortality rate, demonstrating its potential in treating cerebrovascular disorders and stroke (Lin, Chao, & Chao, 1999).
特性
分子式 |
C₁₃₀H₂₀₆N₄₅F₃O₄₁S₂ |
|---|---|
分子量 |
3176.43 |
同義語 |
Atrial natriuretic factor (1-28) (rat) (TFA) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





